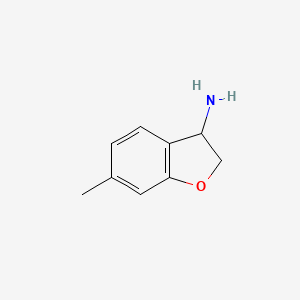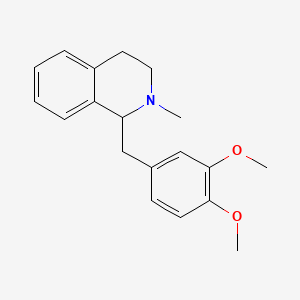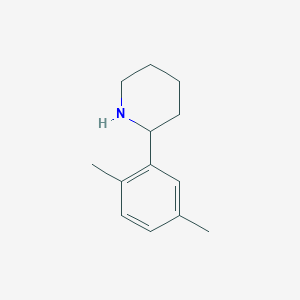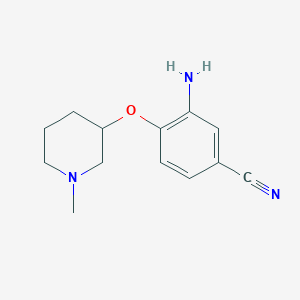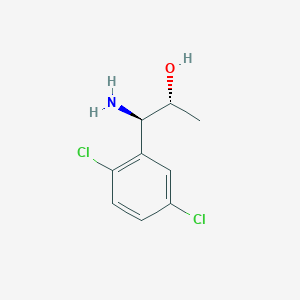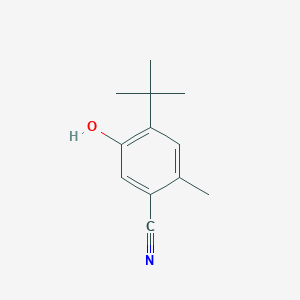
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile is an organic compound that belongs to the class of nitriles It features a tert-butyl group, a hydroxyl group, and a methyl group attached to a benzene ring, along with a nitrile functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substituents in place.
Nitrile Introduction: The nitrile group can be introduced through a reaction such as the Sandmeyer reaction, where an aryl diazonium salt is converted to an aryl nitrile using copper(I) cyanide.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Alkylation: The tert-butyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions, using tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and other advanced techniques may be employed to achieve these goals.
化学反应分析
Types of Reactions
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the tert-butyl and methyl groups can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Introduction of new substituents on the aromatic ring, depending on the electrophile used.
科学研究应用
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies due to its functional groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or other interactions with target molecules, influencing their function.
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the nitrile and hydroxyl groups.
4-tert-Butylbenzoyl chloride: Contains a tert-butyl group and a benzoyl chloride group.
4-tert-Butylbenzoic acid: Contains a tert-butyl group and a carboxylic acid group.
Uniqueness
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile is unique due to the combination of its functional groups. The presence of the nitrile, hydroxyl, tert-butyl, and methyl groups on the benzene ring provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
4-tert-butyl-5-hydroxy-2-methylbenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-8-5-10(12(2,3)4)11(14)6-9(8)7-13/h5-6,14H,1-4H3 |
InChI 键 |
DRQZXGHMFYIHMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C#N)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)
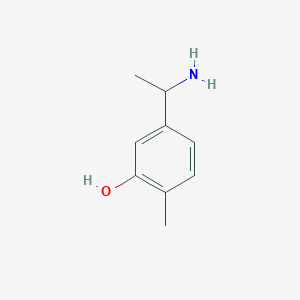
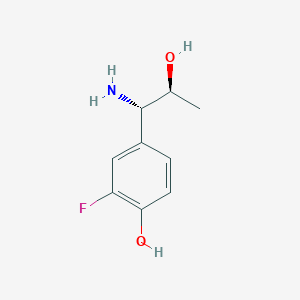
![4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13052327.png)
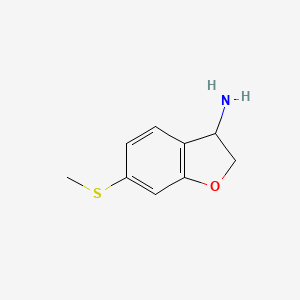
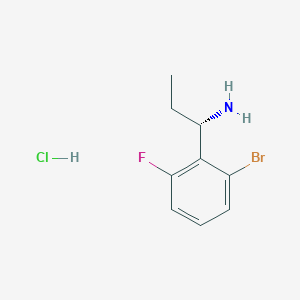
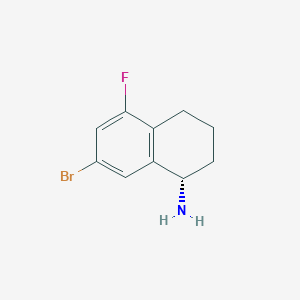
![1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13052383.png)
